

Technical Guide: 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazolin-4(3H)-one

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available information on **6-Bromo-2-chloroquinazolin-4(3H)-one**. Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document aims to collate the physicochemical properties, and relevant (though limited) experimental context for the title compound.

Physicochemical Properties

At the time of this report, specific experimental data for **6-Bromo-2-chloroquinazolin-4(3H)-one** is not readily available in public databases. The molecular weight has been theoretically calculated based on its chemical formula, $C_8H_4BrClN_2O$.

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrClN ₂ O	Calculated
Molecular Weight	~259.48 g/mol	Calculated
IUPAC Name	6-bromo-2-chloroquinazolin-4(3H)-one	-

For the purpose of comparison, the following table summarizes the properties of structurally related compounds found in the literature. It is crucial to note the structural differences between these compounds and the title compound.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Structural Difference from Title Compound
6-Bromo-2-chloroquinazoline	C ₈ H ₄ BrClN ₂	243.49[1][2]	Lacks the ketone group at the 4-position.
6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one	C ₁₄ H ₈ BrClN ₂ O	335.583[3]	Contains a 4-chlorophenyl substituent at the 2-position.
6-Bromo-8-chloroquinazolin-4(3H)-one	C ₈ H ₄ BrClN ₂ O	-	Chlorine is at the 8-position instead of the 2-position.
6-Bromo-2,4-dichloroquinazoline	C ₈ H ₃ BrCl ₂ N ₂	277.93[4]	Has a chlorine at the 4-position instead of a ketone.

Experimental Protocols

Specific experimental protocols for the synthesis or analysis of **6-Bromo-2-chloroquinazolin-4(3H)-one** are not detailed in the reviewed literature. However, general synthetic methods for related quinazolinone derivatives often involve the cyclization of substituted anthranilic acids.

For instance, the synthesis of a related compound, 6-Bromo-8-chloroquinazolin-4(3H)-one, can be achieved through the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide under acidic conditions[5].

A general synthetic pathway for other 6-bromo-quinazolin-4(3H)-one derivatives involves the reaction of 5-bromoanthranilic acid with other reagents to form the quinazolinone ring system[6] [7][8].

Biological Activity

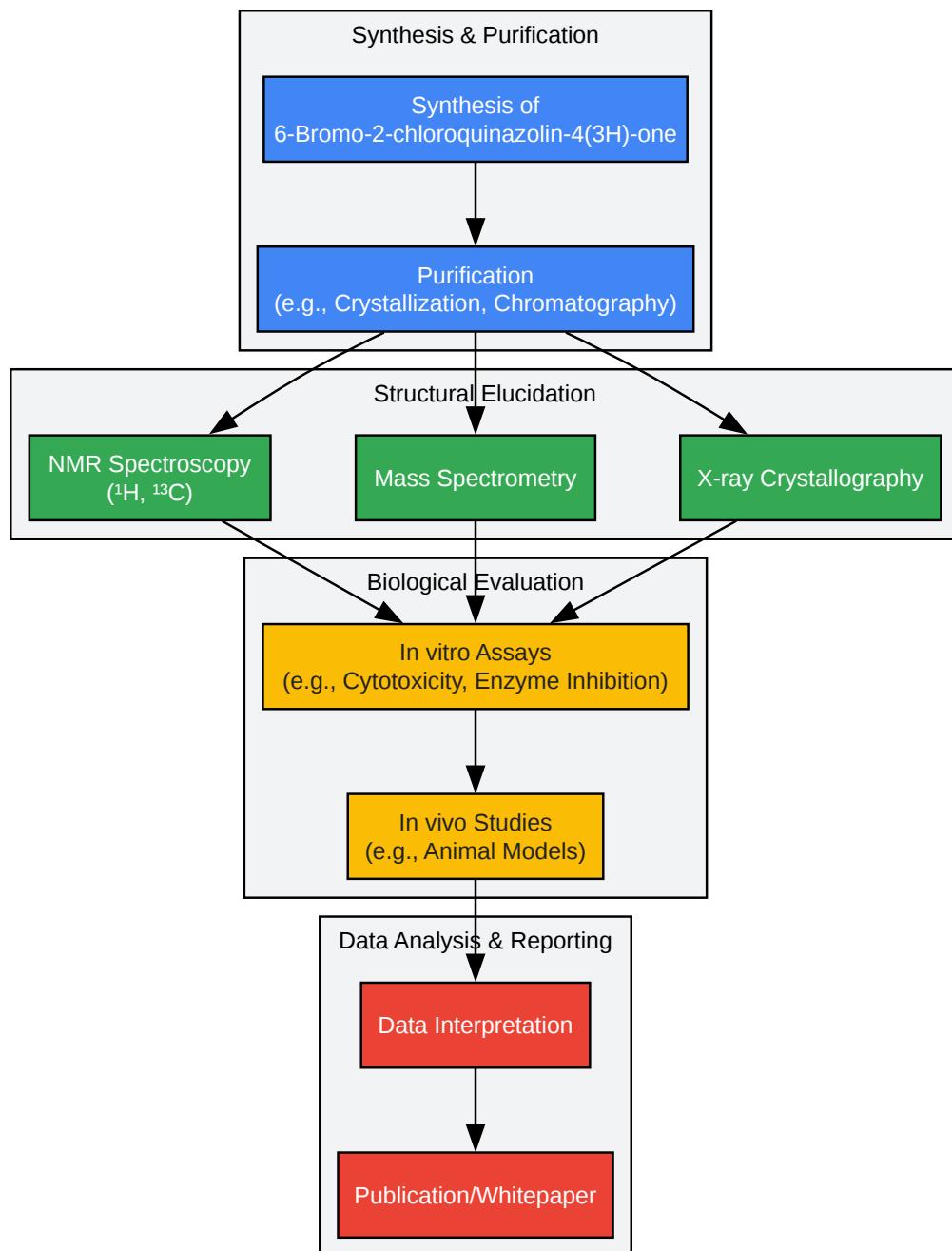
There is no specific information available regarding the biological activity or signaling pathway involvement of **6-Bromo-2-chloroquinazolin-4(3H)-one**. However, the broader class of quinazolinone derivatives has been extensively studied and is known to exhibit a variety of biological activities, including but not limited to:

- Anticancer activity[6]
- Anti-inflammatory and analgesic properties[9][10]
- Antimicrobial activity[7]

Visualizations

Due to the lack of specific experimental data or established biological pathways for **6-Bromo-2-chloroquinazolin-4(3H)-one**, a meaningful diagram representing a signaling pathway or experimental workflow cannot be generated at this time. A generalized workflow for the characterization of a novel compound is presented below.

General Workflow for Novel Compound Characterization

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Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

Conclusion

While the quinazolinone scaffold is of significant interest to the scientific community, there is a notable lack of specific data in the public domain for **6-Bromo-2-chloroquinazolin-4(3H)-one**. The molecular weight is calculated to be approximately 259.48 g/mol. Researchers interested in this specific compound may need to perform de novo synthesis and characterization. The information on related compounds provided in this guide may serve as a useful reference for such endeavors.

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